2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Description
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a (4-fluorophenoxy)methyl group at position 5 and an ethylamine hydrochloride moiety at position 2. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) and antimicrobial agents .
Properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2.ClH/c12-8-1-3-9(4-2-8)16-7-11-14-10(5-6-13)15-17-11;/h1-4H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHXQOSRQFCWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Precursor Preparation
The amidoxime intermediate is synthesized by reacting 3-aminopropionitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. The reaction proceeds via nucleophilic addition, yielding 3-aminopropionamidoxime (83% yield, LCMS: $$ m/z = 118.1 \, [M + H]^+ $$).
$$
\text{3-aminopropionitrile} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{3-aminopropionamidoxime} + \text{HCl}
$$
Cyclocondensation with Activated Esters
The amidoxime reacts with ethyl chloroacetate in dimethylformamide (DMF) containing potassium carbonate (2 equiv) at 60°C for 12 hours. Cyclodehydration forms the 1,2,4-oxadiazole ring, yielding ethyl 3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxylate (71% yield, $$ ^1H $$-NMR (500 MHz, DMSO-$$ d_6 $$): δ 4.31 (q, 2H), 3.45 (t, 2H), 2.85 (t, 2H)).
Functionalization with the (4-Fluorophenoxy)methyl Group
Nucleophilic Substitution
Ethyl 3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxylate undergoes nucleophilic displacement with 4-fluorophenol in acetone using potassium carbonate (3 equiv) at reflux for 8 hours. The ester hydrolyzes in situ to generate 5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine (62% yield, LCMS: $$ m/z = 282.1 \, [M + H]^+ $$).
$$
\text{Ethyl ester} + \text{4-fluorophenol} \xrightarrow{\text{K}2\text{CO}3} \text{5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine}
$$
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C, 30 min) enhances reaction efficiency, achieving 82% yield with reduced byproduct formation.
Amine Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (1.1 equiv) in dichloromethane at 0°C, precipitating the hydrochloride salt (95% yield). Characterization by $$ ^13C $$-NMR confirms protonation at the amine (δ 40.2 ppm, C-N$$ ^+ $$H$$ _3 $$).
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| $$ ^1H $$-NMR (DMSO-$$ d_6 $$) | δ 7.85 (d, 2H), 4.62 (s, 2H) | 500 MHz NMR |
| LCMS Purity | 98.5% | C18 column |
| Elemental Analysis | C 48.2%, H 4.5%, N 14.1% | CHNS analyzer |
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the oxadiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorinated Derivatives: The target compound and 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride both incorporate fluorine, which enhances electronegativity and metabolic stability. However, the target compound’s (4-fluorophenoxy)methyl group introduces additional steric bulk compared to the direct 4-fluorophenyl substitution .
- Hydrophobic vs. Polar Groups: The tert-butyl analog (1244059-96-8) exhibits increased lipophilicity, making it suitable for membrane-permeable therapeutics, while the methoxymethyl derivative (2103402-79-3) offers improved solubility for intravenous formulations .
Research Findings and Limitations
- Limitations: Limited pharmacokinetic data exist for these compounds. For example, the pyridin-2-yl derivative (72761-91-2) has poor oral bioavailability in rodent models, necessitating structural optimization .
Biological Activity
The compound 2-(5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15ClFN3O2
- Molecular Weight : 287.72 g/mol
- CAS Number : 1306738-70-4
Oxadiazole derivatives have been studied for their mechanisms in various biological contexts. The presence of the 4-fluorophenoxy group is significant as it may enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | |
| Compound B | U251 (glioblastoma) | <10 | |
| Compound C | WM793 (melanoma) | <30 |
The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and other apoptotic markers.
Antimicrobial Activity
Similar oxadiazole compounds have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural features contributing to this activity include electron-withdrawing groups that enhance binding affinity to bacterial targets:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound D | Staphylococcus aureus | Significant inhibition |
| Compound E | Escherichia coli | Moderate inhibition |
Case Studies
A notable study investigated the synthesis and biological evaluation of a series of oxadiazole derivatives, including those with the 4-fluorophenoxy substituent. The findings suggested that these derivatives could effectively inhibit tumor growth in vivo, showcasing their potential as anticancer agents.
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific substituents in enhancing biological activity:
- Fluorine Substitution : The presence of fluorine in the phenoxy group has been correlated with increased potency against cancer cell lines.
- Amine Functionality : The amine group at the ethanamine position is crucial for biological activity, potentially facilitating interactions with cellular targets.
Q & A
Q. How to design experiments elucidating structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
